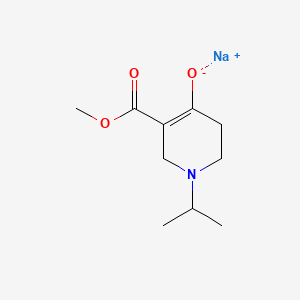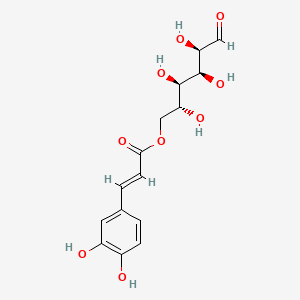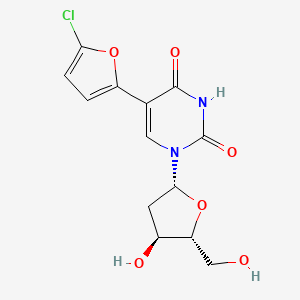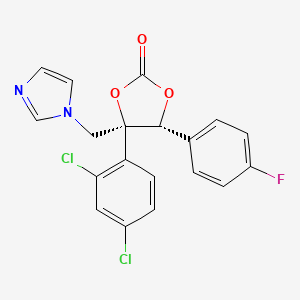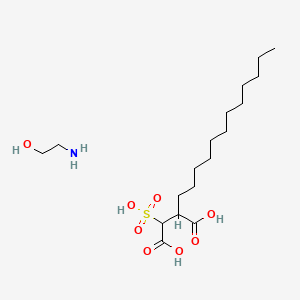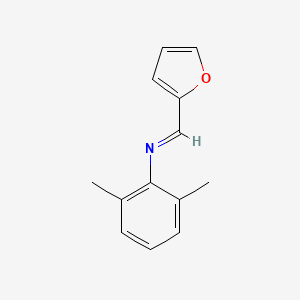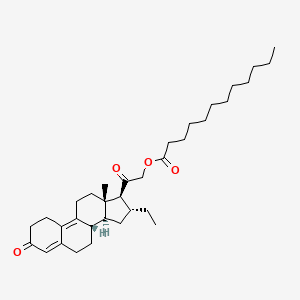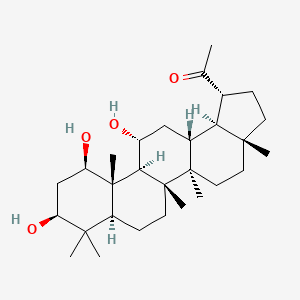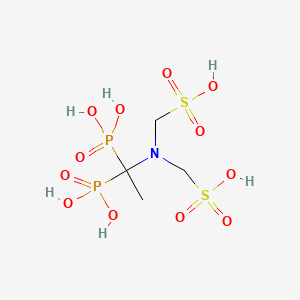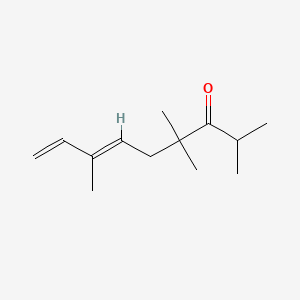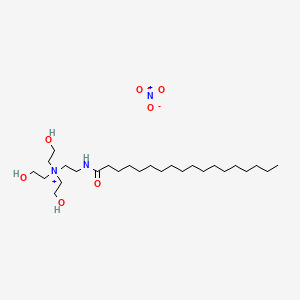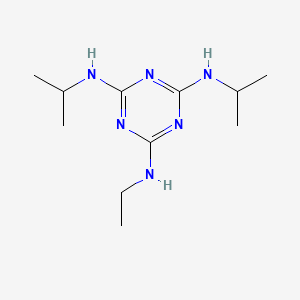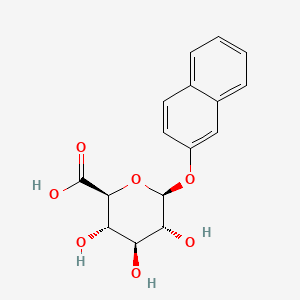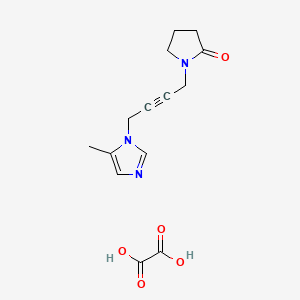
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the imidazole moiety and the butynyl group. Common reagents used in these reactions include alkyl halides, imidazole derivatives, and acetylene compounds. The final step involves the formation of the ethanedioate salt by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target molecules, leading to changes in their function. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone cores but different substituents.
Imidazole derivatives: Compounds with imidazole rings and various functional groups.
Butynyl compounds: Molecules containing butynyl groups with different chemical backbones.
Uniqueness
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is unique due to the combination of its pyrrolidinone core, imidazole moiety, and butynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
134594-85-7 |
|---|---|
Formule moléculaire |
C14H17N3O5 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
1-[4-(5-methylimidazol-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C12H15N3O.C2H2O4/c1-11-9-13-10-15(11)7-3-2-6-14-8-4-5-12(14)16;3-1(4)2(5)6/h9-10H,4-8H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
LWGHQMQBCITRFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN1CC#CCN2CCCC2=O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


